Ethenyl 2-(2,4-dichlorophenoxy)acetate
Description
Structure
3D Structure
Properties
CAS No. |
4280-66-4 |
|---|---|
Molecular Formula |
C10H8Cl2O3 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
ethenyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h2-5H,1,6H2 |
InChI Key |
MRQZSXQEGOSLMV-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Historical Context and Chemical Classification of Halogenated Phenoxyacetates
The development of halogenated phenoxyacetates is a significant milestone in the history of chemical science and agriculture. The journey began in the early 1940s, during a period of intense research aimed at understanding plant growth regulators. mt.gov British scientists at Rothamsted Experimental Station were investigating synthetic auxins, which led to the development of 2,4-D. mt.gov Commercially released in 1946, it became the first commercially successful selective organic herbicide, capable of controlling broadleaf weeds without significantly harming grass crops like wheat and corn. wikipedia.orgawsjournal.org
Chemical Classification:
Halogenated phenoxyacetates belong to the broader category of halogenated organic compounds. noaa.gov Their core structure is phenoxyacetic acid, which has been modified by the substitution of one or more hydrogen atoms on the phenyl ring with halogen atoms, typically chlorine. wikipedia.org Ethenyl 2-(2,4-dichlorophenoxy)acetate is classified as a dichlorinated phenoxyacetate (B1228835) ester.
Key structural features include:
A Phenyl Ring: A stable aromatic core.
An Ether Linkage: Connecting the phenyl ring to the acetate (B1210297) group.
Halogen Substituents: In the case of 2,4-D derivatives, two chlorine atoms are attached to the phenyl ring at the 2 and 4 positions. These electron-withdrawing groups are crucial for the molecule's herbicidal activity.
An Ester Group: The carboxylic acid group is converted into an ester. In this compound, this is a vinyl ester.
The type of ester can significantly influence the compound's volatility. Esters derived from short-chain alcohols are generally more volatile than those from longer-chain alcohols or the parent acid and its salt forms. fao.orginchem.org
Significance in Contemporary Chemical and Environmental Research
While research on the specific ethenyl ester of 2,4-D is not as extensive as for other esters (e.g., ethylhexyl or butyl esters), its significance is understood through the broader study of 2,4-D derivatives. researchgate.net Contemporary research focuses on the environmental fate, persistence, and detection of these compounds. researchgate.netnih.gov
The primary environmental significance of 2,4-D esters, including the ethenyl form, is their role as a source of 2,4-D acid in ecosystems. fao.org Studies show that various esters of 2,4-D hydrolyze rapidly in soil and water to the parent acid. fao.org Therefore, much of the environmental research is directed at understanding the transport and degradation of 2,4-D itself, which has been detected in rivers, streams, and air samples. researchgate.netnih.gov
In chemical research, phenoxyacetate (B1228835) esters are subjects of interest for several reasons:
Synthesis and Formulation: Ongoing research explores new formulations and ester derivatives to optimize application properties. researchgate.net
Analytical Chemistry: Developing sensitive and accurate methods for detecting trace amounts of 2,4-D and its esters in environmental matrices (water, soil) is a key area of study. This is crucial for monitoring and regulatory purposes. researchgate.netepa.gov
Degradation Pathways: Researchers are investigating the mechanisms of degradation, including photolysis (breakdown by light), hydrolysis, and microbial biodegradation. fao.orgjuniperpublishers.com Studies have identified breakdown products such as 2,4-dichlorophenol (B122985). fao.org
The increasing use of 2,4-D, partly due to the development of 2,4-D tolerant crops, ensures that its derivatives will remain a focus of environmental and chemical research. awsjournal.orgnih.gov
Conceptual Frameworks for Studying Ester Derivatives of 2,4 Dichlorophenoxyacetic Acid
Strategies for the Synthesis of this compound
The synthesis of this compound primarily involves the esterification of its carboxylic acid precursor, 2,4-Dichlorophenoxyacetic acid.
Esterification Routes and Reaction Conditions
The formation of vinyl esters from carboxylic acids is commonly achieved through transvinylation, a reaction where the vinyl group from a donor, such as vinyl acetate (B1210297), is transferred to a carboxylic acid. This method is particularly effective for producing vinyl esters of more complex acids. google.com The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being highly efficient. google.com
The general equation for the transvinylation of 2,4-Dichlorophenoxyacetic acid with vinyl acetate is: Cl₂C₆H₃OCH₂COOH + CH₃COOCH=CH₂ ⇌ Cl₂C₆H₃OCH₂COOCH=CH₂ + CH₃COOH
Key aspects of this process include the use of a homogeneous catalyst system, often a palladium(II) acetate complex with a bidentate ligand. google.com The reaction is reversible, and to drive it towards the product, the more volatile acetic acid co-product is often continuously removed from the reaction mixture, for instance, through reactive distillation. google.com
Table 1: Typical Conditions for Transvinylation of Carboxylic Acids
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Catalyst | Palladium(II) acetate with a bidentate ligand | High efficiency and selectivity for vinyl ester formation. | google.com |
| Vinyl Source | Vinyl Acetate Monomer (VAM) | Readily available and effective vinyl group donor. | google.comnguyenstarch.com |
| Reaction Type | Reactive Distillation | Continuously removes acetic acid byproduct to shift equilibrium and improve yield. | google.com |
| Temperature | Varies (e.g., 140-205°C for some systems) | Dependent on specific reactants, catalyst, and pressure to ensure reaction and distillation. | google.com |
Precursor Chemistry and Reaction Optimization
The primary precursor for the synthesis of the target ester is 2,4-Dichlorophenoxyacetic acid (2,4-D). mt.gov The industrial production of 2,4-D generally follows one of two main pathways. who.int
Condensation followed by Chlorination : This process begins with the condensation of phenol (B47542) and chloroacetic acid to form phenoxyacetic acid, which is subsequently chlorinated to yield 2,4-D. who.intgoogle.com
Chlorination followed by Condensation : In this route, phenol is first chlorinated to produce the intermediate 2,4-dichlorophenol. This intermediate is then reacted (condensed) with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521), to form the sodium salt of 2,4-D, which is subsequently acidified. mt.govwho.intcdc.gov
Reaction optimization for the condensation step often involves a one-pot method where 2,4-dichlorophenol is reacted with a haloacetate, such as methyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a weak base like anhydrous sodium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This approach can achieve high yields (over 97%) and effectively inhibits the hydrolysis of the chloroacetate, a common side reaction. google.com
Table 2: Precursor Synthesis Strategies for 2,4-Dichlorophenoxyacetic Acid
| Method | Key Reactants | Catalyst/Base | Key Conditions | Source |
|---|---|---|---|---|
| Chlorination of Phenoxyacetic Acid | Phenoxyacetic acid, Chlorine | Iron phthalocyanine | Acetic acid/water solution, 35-50 min reaction time | google.com |
| Condensation of 2,4-Dichlorophenol | 2,4-Dichlorophenol, Chloroacetic acid | Sodium Hydroxide | Aqueous solution | mt.govcdc.gov |
| One-Pot Condensation & Hydrolysis | 2,4-Dichlorophenol, Ethyl chloroacetate | Anhydrous Sodium Carbonate, Tetrabutylammonium bromide | Solvent-free, heated to 80-85°C for ~24h, followed by hydrolysis | google.com |
Advanced Synthetic Approaches and Catalyst Systems for Phenoxyacetate (B1228835) Esters
Modern synthetic chemistry seeks more efficient, environmentally benign, and cost-effective methods for producing esters. For phenoxyacetate esters like those of 2,4-D, several advanced strategies have been developed.
One innovative approach involves the solventless preparation of 2,4-D esters on the surface of micro-particulate inorganic materials such as silica (B1680970), clays, or zeolites. rsc.org These materials act as solid supports for the esterification reaction, which can proceed under mild conditions. The conversion rate of this process is significantly enhanced when assisted by microwave irradiation, leading to a rapid and clean synthesis with high yields. rsc.org The final product remains adsorbed on the solid support, creating a partially formulated compound that could potentially be used directly, minimizing solvent waste. rsc.org
Another advanced method is a one-pot process that combines chlorination and esterification. In this approach, phenoxyacetic acid is dissolved in an alcohol solvent and reacted with chlorine gas in the presence of a catalyst system, such as phenothiazine (B1677639) and dimethylamino pyridine, to directly produce the desired chlorinated ester. google.com This method avoids the isolation of the intermediate 2,4-Dichlorophenoxyacetic acid, streamlining the production process. google.com Furthermore, the activation of the carboxylic acid group of phenoxyacetic acids using activators like phosphonitrilic chloride represents another route to facilitate ester synthesis. jocpr.com
Chemical Reactivity and Abiotic Degradation Pathways
This compound is subject to abiotic degradation through chemical reactions, primarily hydrolysis and photochemical decomposition.
Hydrolytic Stability and Kinetics
The ester linkage in phenoxyacetate esters is susceptible to hydrolysis, a reaction that cleaves the ester back to its parent carboxylic acid and alcohol. For this compound, hydrolysis would yield 2,4-Dichlorophenoxyacetic acid and vinyl alcohol, which would immediately tautomerize to the more stable acetaldehyde (B116499).
Studies on the parent acid, 2,4-D, show that its degradation in aqueous solution is a hydrolysis reaction that is both pH-dependent and follows first-order kinetics. researchgate.net The hydrolysis is significantly faster in acidic solutions compared to neutral pH. researchgate.net The ultimate products of the hydrolysis of the 2,4-D molecule itself are 2,4-dichlorophenol and glycolic acid. researchgate.net The breakdown of various 2,4-D esters is also known to be pH-dependent. wikipedia.org For example, the ethylhexyl ester of 2,4-D rapidly hydrolyzes in soil and water to form the 2,4-D acid. wikipedia.org It is expected that the vinyl ester would exhibit similar or even greater susceptibility to hydrolysis due to the reactivity of the vinyl group. Additionally, enzyme-mediated hydrolysis can occur, as evidenced by studies showing that 2,4-D esters are hydrolyzed during absorption by plants. ucanr.edu
Table 3: Hydrolysis of 2,4-D and its Esters
| Factor | Effect | Products of Ester Hydrolysis | Products of 2,4-D Moiety Hydrolysis | Source |
|---|---|---|---|---|
| pH | Reaction is pH-dependent; faster in acidic solutions. | 2,4-Dichlorophenoxyacetic acid and corresponding alcohol (or acetaldehyde for vinyl ester). | 2,4-Dichlorophenol and Glycolic Acid. | researchgate.netwikipedia.org |
| Kinetics | First-order kinetics observed for the parent acid. | - | - | researchgate.net |
| Enzymes | Can mediate hydrolysis, as observed in biological systems (plants). | 2,4-Dichlorophenoxyacetic acid. | - | ucanr.edu |
Photochemical Decomposition Mechanisms and Products
Photochemical decomposition is a significant abiotic degradation pathway for 2,4-D and its derivatives. This process can occur through direct photolysis, where the molecule absorbs light energy, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals (•OH). cdc.gov In the atmosphere, vapor-phase 2,4-D is degraded by reaction with such radicals. cdc.gov
In aqueous solutions, the decomposition of 2,4-D under ultraviolet light leads to a variety of degradation products. researchgate.net The process involves the cleavage of the ether bond and dechlorination of the aromatic ring. Identified products from the photolysis of 2,4-D include 2,4-dichlorophenol, 4-chlorocatechol, 2-hydroxy-4-chlorophenoxyacetic acid, and 1,2,4-benzenetriol (B23740), which can eventually form polymeric humic acids. researchgate.net
The efficiency of this degradation can be greatly enhanced through photocatalysis. Studies using semiconductor materials like sulfated cerium dioxide (CeO₂) or TiO₂-CuO-clay soil nanocomposites under UV irradiation have shown high degradation percentages for 2,4-D. mdpi.comnih.gov The mechanism involves the generation of electron-hole pairs in the catalyst upon irradiation, leading to the formation of highly reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH), which are the principal agents in the breakdown of the organic molecule. mdpi.comresearchgate.net Monitoring the reaction via UV absorption spectroscopy shows a decrease in the intensity of absorption bands associated with the aromatic ring as the herbicide degrades. mdpi.com
Table 4: Key Findings in Photochemical Decomposition of 2,4-D
| Method | Key Findings | Identified Products/Intermediates | Source |
|---|---|---|---|
| Direct/Indirect Photolysis | Important environmental fate process in sunlit waters and the atmosphere. | 2,4-dichlorophenol, 4-chlorocatechol, 1,2,4-benzenetriol, polymeric humic acids. | cdc.govresearchgate.net |
| Photocatalysis (Sulfated CeO₂) | Degradation of 95% achieved in 180 minutes. Mechanism involves superoxide radicals. | - | mdpi.com |
| Photocatalysis (TiO₂-CuO-clay) | Degradation efficiency of 99.84% in industrial effluent. | - | nih.gov |
| Photocatalytic Mechanism | OH• radical is deemed the principal Reactive Oxygen Species (ROS) in the process. | - | researchgate.net |
Thermal Decomposition Profiles and Pathways
The thermal degradation of this compound is anticipated to proceed through pathways characteristic of vinyl esters and phenoxyacetic acid derivatives. In the absence of direct experimental studies, the decomposition profile can be hypothesized based on the thermal behavior of analogous compounds, such as polyvinyl acetate (PVAc).
The primary thermal degradation pathway for PVAc involves the elimination of acetic acid, leading to the formation of a polyene backbone. core.ac.ukresearchgate.net A similar mechanism can be postulated for this compound, which would involve the elimination of 2,4-dichlorophenoxyacetic acid and the formation of acetylene. This process is likely to occur at elevated temperatures in an inert atmosphere.
An alternative pathway could involve the initial cleavage of the ester bond, generating a 2,4-dichlorophenoxyacetyl radical and a vinyl radical. These highly reactive species would then undergo a series of secondary reactions, including fragmentation, rearrangement, and polymerization, leading to a complex mixture of smaller volatile compounds and a carbonaceous residue.
In an oxidative environment, the thermal degradation is expected to be more complex, with oxidation of the initial compound and its primary degradation products. This would likely lead to the formation of carbon oxides (CO, CO₂), water, and hydrogen chloride, in addition to a range of other oxygenated and chlorinated organic compounds. The presence of oxygen typically lowers the onset temperature of decomposition.
Table 1: Predicted Thermal Decomposition Products of this compound Under Inert and Oxidative Conditions
| Condition | Predicted Primary Products | Predicted Secondary/Minor Products |
| Inert Atmosphere | 2,4-Dichlorophenoxyacetic acid, Acetylene | 2,4-Dichlorophenol, Carbon monoxide, Carbon dioxide, Char |
| Oxidative Atmosphere | Carbon dioxide, Water, Hydrogen chloride | 2,4-Dichlorophenol, Phosgene, Chlorinated hydrocarbons |
Note: This table is predictive and based on the thermal decomposition of analogous compounds.
Other Abiotic Transformation Processes in Environmental Mimicry Studies
In simulated environmental conditions, this compound is expected to undergo several abiotic transformation processes, primarily hydrolysis and photolysis.
Hydrolysis:
The ester linkage in this compound is susceptible to hydrolysis, which is a significant degradation pathway for other 2,4-D esters in aqueous environments. researchgate.net The rate of hydrolysis is highly dependent on pH and temperature. Under neutral to alkaline conditions, hydrolysis is expected to yield 2,4-dichlorophenoxyacetic acid and vinyl alcohol. Vinyl alcohol is unstable and will rapidly tautomerize to the more stable acetaldehyde. In acidic conditions, the hydrolysis of the ether linkage in the resulting 2,4-dichlorophenoxyacetic acid can also occur, leading to the formation of 2,4-dichlorophenol and glycolic acid. researchgate.net
Table 2: Predicted Hydrolysis Products of this compound at Different pH Values
| pH Condition | Primary Hydrolysis Products |
| Neutral to Alkaline | 2,4-Dichlorophenoxyacetic acid, Acetaldehyde |
| Acidic | 2,4-Dichlorophenoxyacetic acid, Acetaldehyde, 2,4-Dichlorophenol, Glycolic acid |
Note: This table is predictive and based on the hydrolysis of analogous 2,4-D esters.
Photolysis:
Photodegradation is another important abiotic transformation pathway for 2,4-D and its derivatives. cdc.gov When exposed to sunlight, particularly in aqueous solutions, this compound is likely to undergo photolytic degradation. The primary phototransformation is expected to be the cleavage of the ester bond, leading to the formation of 2,4-dichlorophenoxyacetic acid and a vinyl radical, or the cleavage of the ether bond to yield 2,4-dichlorophenol. inchem.org Further degradation of these intermediates can lead to the formation of a variety of photoproducts, including 1,2,4-benzenetriol and other hydroxylated and dechlorinated species. The half-life for the photolysis of 2,4-D esters can vary significantly depending on the specific ester and environmental conditions. For instance, the photolysis half-life of 14C-2,4-D ethylhexyl ester in aqueous solution at pH 5 was calculated to be 128.2 days in light. inchem.org
Table 3: Predicted Photolysis Products of this compound in Aqueous Solution
| Major Photoproducts | Minor Photoproducts |
| 2,4-Dichlorophenoxyacetic acid | 1,2,4-Benzenetriol |
| 2,4-Dichlorophenol | 2-Ethylhexyl-4-chlorophenoxyacetate (from analogous ester studies) inchem.org |
| Acetaldehyde | Carbon dioxide |
Note: This table is predictive and based on the photolysis of analogous 2,4-D esters.
Biochemical Mechanisms in Non-Human Model Organisms
The biochemical interactions of this compound are predominantly governed by the effects of its hydrolysis product, 2,4-D. These effects have been investigated in various non-human model organisms, revealing interactions at the cellular, subcellular, and molecular levels.
Cellular and Subcellular Responses to Phenoxyacetate Esters
Upon hydrolysis to 2,4-D, the compound can elicit a range of cellular and subcellular responses. In the bacterium Escherichia coli, exposure to sub-lethal concentrations of 2,4-D has been shown to cause DNA damage and arrest cell division within seconds. nih.govnih.gov This is accompanied by the relocalization of key cell division proteins, FtsZ and FtsA, leading to the inhibition of cell septation and elongation. nih.govnih.gov Over longer exposure periods, 2,4-D can induce an SOS response due to oxidative stress-induced DNA damage, resulting in cell filamentation. nih.govnih.gov
Furthermore, 2,4-D has been demonstrated to interact with cell membranes. Studies using human erythrocytes have shown that 2,4-D can induce significant changes in cell shape, which is attributed to its interaction with the outer monolayer of the cell membrane. nih.gov This interaction can perturb membrane functions and integrity.
Molecular Interactions with Biological Macromolecules (e.g., receptors, enzymes)
At the molecular level, the active form of the compound, 2,4-D, and its metabolites can interact with various biological macromolecules. For instance, 2,4-D and its derivatives have been identified as potential anti-inflammatory agents due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. mdpi.com Molecular docking studies have shown that derivatives of 2,4-D can effectively bind to the active site of the COX-2 enzyme. mdpi.com
Additionally, a reactive metabolite of 2,4-D, namely 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA), has been shown to covalently bind to nucleophilic groups on proteins such as human serum albumin. nih.gov This covalent adduct formation suggests that reactive metabolites of 2,4-D can contribute to protein modifications, which may have toxicological implications. nih.gov In rat hepatocytes, 2,4-D has been observed to covalently bind to proteins, and this binding was reduced by inhibiting the formation of acyl-CoA, further supporting the role of 2,4-D-CoA in protein adduct formation. nih.gov
Enzyme Inhibition and Activation Studies (e.g., cholinesterase activity)
A significant biochemical effect of 2,4-D is its impact on the activity of certain enzymes, notably acetylcholinesterase (AChE). Studies in rats have demonstrated that a single dose of 2,4-D can cause a significant decrease in AChE activity in the diaphragm and other muscles. nih.gov This inhibition affects multiple molecular forms of the enzyme and is maximal 15 to 24 hours after administration. nih.gov Similarly, in the freshwater fish Leporinus obtusidens, exposure to 2,4-D resulted in a significant reduction of AChE activity in both the brain and muscle tissues. nih.gov The decrease in AChE activity may be an initial step in the development of myopathy observed after high doses of 2,4-D. nih.gov
Environmental Transformation Mechanisms
The environmental persistence and fate of this compound are largely determined by microbial degradation processes. Following the initial hydrolysis of the ester, the resulting 2,4-D is metabolized by a diverse range of microorganisms.
Microbial Metabolic Pathways and Enzyme Systems Involved in Ester Cleavage and Ring Degradation
The biodegradation of 2,4-D is a well-elucidated process involving a series of enzymatic reactions that lead to the cleavage of the ether linkage and subsequent degradation of the aromatic ring. nih.govresearchgate.net The initial and crucial step in the degradation of this compound is the cleavage of the ester bond, which is a hydrolytic reaction that can be carried out by various non-specific esterases present in microorganisms, releasing 2,4-D and vinyl alcohol. The subsequent degradation of 2,4-D has been extensively studied, particularly in bacteria like Cupriavidus necator JMP134. nih.govresearchgate.net
The canonical pathway for 2,4-D degradation is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the side chain to form 2,4-dichlorophenol (2,4-DCP). nih.govresearchgate.net The 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol (B76880). nih.govresearchgate.netnih.gov The aromatic ring of 3,5-dichlorocatechol is subsequently cleaved by chlorocatechol 1,2-dioxygenase (TfdC). nih.govresearchgate.net The resulting product, 2,4-dichloro-cis,cis-muconate, is converted to 2-chlorodienelactone by chloromuconate cycloisomerase (TfdD). nih.govresearchgate.net This is followed by the conversion of 2-chlorodienelactone to 2-chloromaleylacetate (B1243639) by chlorodienelactone hydrolase (TfdE). nih.govresearchgate.net Finally, 2-chloromaleylacetate is reduced to 3-oxoadepate by chloromaleylacetate reductase and maleylacetate (B1240894) reductase (TfdF), which then enters the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
Fungal degradation of 2,4-D also primarily proceeds through the formation of 2,4-DCP as a key intermediate. researchgate.net Enzymes such as dehydrochlorinases, hydrolytic enzymes, and dehydrogenases are thought to be involved in this process. researchgate.net
Table 1: Key Enzymes in the Microbial Degradation of 2,4-D
| Enzyme | Gene | Function |
|---|---|---|
| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Cleavage of the acetate side chain from 2,4-D to form 2,4-dichlorophenol. nih.govresearchgate.net |
| 2,4-DCP hydroxylase | tfdB | Hydroxylation of 2,4-dichlorophenol to 3,5-dichlorocatechol. nih.govresearchgate.net |
| Chlorocatechol 1,2-dioxygenase | tfdC | Ortho-cleavage of the 3,5-dichlorocatechol ring. nih.govresearchgate.net |
| Chloromuconate cycloisomerase | tfdD | Conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govresearchgate.net |
| Chlorodienelactone hydrolase | tfdE | Conversion of 2-chlorodienelactone to 2-chloromaleylacetate. nih.govresearchgate.net |
Role of Specific Microbial Communities in Biodegradation Processes
A wide array of microorganisms capable of degrading 2,4-D have been isolated from various environments, indicating that this capability is widespread. nih.gov The degradation of 2,4-D in the environment is primarily driven by the enzymatic activities of soil microorganisms. nih.gov
Bacterial genera that have been identified as effective degraders of 2,4-D include Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, and Ochrobactrum. nih.gov For example, Novosphingobium sp. strain DY4 has been shown to almost completely eliminate 200 mg/L of 2,4-D within 5-7 days in soil microcosms. nih.gov The bacterium Burkholderia cepacia 2a can also inducibly degrade 2,4-D. nih.gov
Fungal species also play a role in the biodegradation of 2,4-D. Genera such as Mortierella and Umbelopsis have been identified as 2,4-D degraders. nih.gov Some fungi, like Penicillium chrysogenum, are capable of growing in the presence of high concentrations of 2,4-D. nih.gov In some fungi, enzymes like laccase and cytochrome P450 monooxygenases (CYPs) are involved in the transformation of 2,4-D. nih.gov
The composition and dynamics of microbial communities can significantly influence the rate of 2,4-D degradation. Studies on soils from contaminated sites have shown that bacterial communities enriched from untreated soil were more potent in degrading 2,4-D compared to those from biotreated soil. frontiersin.org The addition of other carbon and energy sources can sometimes negatively impact the degradation of herbicides by promoting the growth of non-degrading microorganisms. frontiersin.orgvu.nl
Table 2: Microbial Genera Involved in 2,4-D Biodegradation
| Microbial Kingdom | Genera |
|---|---|
| Bacteria | Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, Ochrobactrum, Burkholderia, Novosphingobium nih.govnih.gov |
Environmental Genomics and Transcriptomics in Degradation Studies
Environmental genomics and transcriptomics have become indispensable tools for elucidating the microbial degradation of this compound, which is readily hydrolyzed to its active form, 2,4-dichlorophenoxyacetic acid (2,4-D). These advanced molecular techniques allow for a comprehensive understanding of the genetic and transcriptional responses of microbial communities and individual organisms to the presence of this herbicide.
Metagenomic analysis of soil and water environments contaminated with 2,4-D has revealed a diverse array of microbial populations capable of its degradation. nih.gov These studies have identified key bacterial genera, including Pseudomonas, Cupriavidus, Achromobacter, and Sphingomonas, as primary degraders. nih.gov The genetic basis for 2,4-D degradation is often encoded on mobile genetic elements, such as plasmids, facilitating horizontal gene transfer within microbial communities and contributing to the widespread distribution of this catabolic trait. nih.gov
The central pathway for 2,4-D degradation is primarily encoded by the tfd (2,4,5-trichlorophenoxyacetic acid degradation) genes. researchgate.net The initial and often rate-limiting step is catalyzed by the α-ketoglutarate-dependent dioxygenase enzyme, encoded by the tfdA gene, which cleaves the ether linkage of 2,4-D. umt.edu Subsequent enzymatic reactions, mediated by products of tfdB, tfdC, tfdD, tfdE, and tfdF, further break down the aromatic ring into intermediates of the Krebs cycle. ethz.ch Genomic studies have revealed the existence of different classes and mosaic arrangements of these tfd genes, suggesting a complex evolutionary history of the degradation pathway. umt.edu
Transcriptomic analyses, which measure the expression levels of genes, provide insights into the active metabolic pathways in response to 2,4-D exposure. For instance, in a study on two red clover (Trifolium pratense L.) populations with different tolerances to 2,4-D, transcriptomic analysis revealed differential gene expression following herbicide treatment. The more tolerant population exhibited a less pronounced transcriptional response, particularly in genes related to photosynthesis. mdpi.com This suggests that a mechanism of tolerance could involve the maintenance of essential physiological processes in the presence of the herbicide. The study identified several differentially expressed genes (DEGs) in response to 2,4-D, highlighting the molecular response of the plant to the chemical stress.
Table 1: Selected Differentially Expressed Genes in Trifolium pratense 'UK2014' (Tolerant) vs. 'Kenland' (Susceptible) 72 hours after 2,4-D Treatment
| Gene ID | Log2 Fold Change ('UK2014' vs 'Kenland') | Putative Function |
|---|---|---|
| Tp_gene_23536 | 17 | Unknown |
| Tp_gene_8999 | 14 | Unknown |
| Tp_gene_05827 | -12 | Photosystem II protein D1 |
| Tp_gene_12345 | 10 | Auxin-responsive protein |
| Tp_gene_67890 | -8 | Chlorophyll a-b binding protein |
Data synthesized from a study on the comparative gene expression in two red clover populations following 2,4-D treatment. mdpi.com
Mechanistic Insights into Resistance Development in Target Organisms
The widespread and prolonged use of this compound and its parent compound, 2,4-D, has led to the evolution of resistance in numerous weed species. Understanding the molecular and biochemical mechanisms underlying this resistance is crucial for developing sustainable weed management strategies. Resistance to 2,4-D is primarily attributed to non-target site resistance (NTSR) mechanisms, which involve physiological processes that reduce the amount of active herbicide reaching its target site. nih.gov
The two most common NTSR mechanisms are enhanced metabolism and reduced translocation of the herbicide. mdpi.comnih.gov Enhanced metabolism involves the rapid detoxification of 2,4-D into non-phytotoxic compounds. This is often mediated by the upregulation of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). researchgate.netuppersouthplatte.org The involvement of P450s can be investigated using synergists like malathion (B1675926), which inhibits P450 activity and can reverse resistance in susceptible individuals. mdpi.com
Reduced translocation involves the impaired movement of 2,4-D from the point of application (typically the leaves) to its site of action in the meristematic tissues. nih.gov This can result from alterations in phloem loading and transport, effectively sequestering the herbicide in the treated leaves. nih.gov
A comparative study on six different dicotyledonous weed species revealed a diversity of resistance mechanisms. For instance, in Amaranthus hybridus, Parthenium hysterophorus, and Papaver rhoeas, both reduced translocation and enhanced metabolism contributed to 2,4-D resistance. mdpi.com In contrast, the two Conyza species relied solely on enhanced metabolism, while in Hirschfeldia incana, reduced translocation was the primary mechanism of resistance. mdpi.com These findings highlight that the evolution of resistance is species-specific and that a single mechanism cannot be assumed for all resistant weed populations. mdpi.com
Table 2: Mechanisms of 2,4-D Resistance in Various Weed Species
| Weed Species | Resistance Mechanism(s) | Evidence |
|---|---|---|
| Amaranthus hybridus | Reduced translocation and enhanced metabolism | 54% of 2,4-D degraded; presence of non-toxic metabolites in roots. mdpi.com |
| Conyza canadensis | Enhanced metabolism | Synergism with malathion indicates P450 involvement. mdpi.com |
| Conyza sumatrensis | Enhanced metabolism | Synergism with malathion indicates P450 involvement. mdpi.com |
| Hirschfeldia incana | Reduced translocation | Lack of enhanced metabolism and no effect of P450 inhibitors. mdpi.com |
| Parthenium hysterophorus | Reduced translocation and enhanced metabolism | 61% of 2,4-D degraded; presence of non-toxic metabolites in roots. mdpi.com |
| Papaver rhoeas | Reduced translocation and enhanced metabolism | 62% of 2,4-D degraded; presence of non-toxic metabolites in roots. mdpi.com |
Data from a study characterizing 2,4-D resistance mechanisms in six dicotyledonous weeds. mdpi.com
Target-site resistance (TSR) to synthetic auxin herbicides, though less common, has also been documented. This form of resistance involves mutations in the genes encoding the auxin receptors, such as the F-box proteins (AFBs), which reduce the binding affinity of the herbicide to its target. nih.gov
The development of resistance is an evolutionary process driven by the selection pressure exerted by the herbicide. The genetic diversity within weed populations provides the raw material for selection, and individuals with pre-existing traits that confer a survival advantage in the presence of the herbicide will reproduce and pass these traits to their offspring, leading to an increase in the frequency of resistance in the population over time.
Environmental Dynamics and Fate of Ethenyl 2 2,4 Dichlorophenoxy Acetate
Environmental Distribution and Partitioning in Multicompartment Systems
The distribution of 2,4-D formulations in the environment is governed by the compound's physicochemical properties and local conditions such as soil type, pH, and climate. researchgate.netwho.int
The interaction between 2,4-D and soil-water systems is a critical factor in its environmental mobility. Generally, 2,4-D exhibits a low binding affinity in mineral soils and sediment, which classifies it as intermediately to highly mobile. wikipedia.org This high mobility suggests a potential for the compound to leach through the soil profile. nih.govcdc.gov The high water solubility of the 2,4-D free acid further contributes to this leaching potential. juniperpublishers.commdpi.com
Adsorption and desorption processes are significantly influenced by soil composition, particularly organic matter content and pH. fao.orgnih.gov The compound adsorbs more strongly in soils with higher organic matter content and lower pH. fao.org Organic carbon normalized soil adsorption coefficients (Koc) for 2,4-D acid have been reported in the range of 20 to 136, indicating a low potential for adsorption. nih.govcdc.gov However, one study noted a negative correlation between sorption capacity and organic carbon content. nih.gov Desorption rates from sediments tend to be faster in soils with lower organic carbon content. researchgate.net Despite its potential mobility, the rapid biodegradation of 2,4-D in soil often prevents significant downward movement under typical field conditions. fao.orgcdc.gov
| Soil Type | Koc Value | Source |
|---|---|---|
| Sandy Loam | 70 | cdc.gov |
| Sand | 76 | cdc.gov |
| Silty Clay Loam | 59 | cdc.gov |
| Loam | 117 | cdc.gov |
Volatilization is a significant pathway for the atmospheric distribution of certain 2,4-D formulations, particularly for its more volatile esters. who.int Esters of 2,4-D with short-chain alcohols are considered highly volatile, whereas amine salts are much less so. inchem.orginvasive.org The primary source of 2,4-D in the atmosphere is typically drift from spray applications. juniperpublishers.comcdc.gov Studies have shown that gas-phase 2,4-D concentrations in the atmosphere are highest during application, which is consistent with rapid volatilization from spray droplets. nih.gov
Environmental conditions play a crucial role in the rate of volatilization. The potential for 2,4-D to vaporize increases with higher temperatures, greater soil moisture, and lower clay and organic matter content in the soil. invasive.org Once in the atmosphere, vapor-phase 2,4-D is degraded by reacting with photochemically generated hydroxyl radicals, with an estimated half-life of approximately 19 hours. cdc.gov Particulate-phase 2,4-D is removed from the atmosphere through wet and dry deposition. nih.govcdc.gov
In aquatic systems, 2,4-D generally shows a low binding affinity for sediment. wikipedia.org The degree of sorption to bottom sediments is influenced by factors such as the organic carbon content of the sediment. researchgate.net Research on wetland sediments indicates that they can act as a temporary sink for 2,4-D but also as a source, releasing the compound back into the water column through desorption. researchgate.net
The potential for significant accumulation in sediment is considered low, as studies have shown that a high percentage (between 62% and 100%) of 2,4-D sorbed by sediments was released within 8 hours. researchgate.net However, persistence can vary depending on the specific formulation. For instance, a granular formulation of the butoxyethyl ester of 2,4-D was detected in aquatic sediments for 186 days after application, which may be attributable to the formulation type or slower de-esterification of the sediment-bound chemical. orst.edu Sorption of 2,4-D by sediments has been observed to decrease in the order of DDT > glyphosate (B1671968) > atrazine (B1667683) > 2,4-D (2–5%). umanitoba.ca
Persistence and Half-Life Determination in Diverse Environmental Matrices
2,4-D amine salts and esters are generally not persistent under most environmental conditions. orst.eduwikipedia.org Various ester forms are expected to hydrolyze rapidly in soil and water to form the 2,4-D acid, which is then subject to further degradation. orst.eduwikipedia.orgfao.org
The persistence of 2,4-D, measured by its half-life, varies significantly across different environmental compartments like soil and water. In aerobic mineral soils, the degradation is rapid, with a typical half-life of 6.2 days. wikipedia.orgcdc.gov Field studies have found soil half-lives ranging from a few days to a few weeks. cdc.gov For the 2-ethylhexyl ester (EHE) form, one study estimated a median soil half-life of 2.9 days. orst.edu
In aquatic environments, persistence is highly dependent on oxygen levels. The half-life in aerobic aquatic settings is approximately 15 days. wikipedia.orgcdc.gov However, under anaerobic conditions, such as in some saturated soils or deep-water sediments, 2,4-D is significantly more persistent, with reported half-lives ranging from 41 to 333 days. wikipedia.orgcdc.govnih.gov
| Environmental Matrix | Condition | Half-Life | Source |
|---|---|---|---|
| Soil | Aerobic, Mineral | 6.2 days | wikipedia.orgcdc.gov |
| Soil (EHE Ester) | Field Conditions | 1-14 days (median 2.9) | orst.edu |
| Water | Aerobic | ~15 days | wikipedia.orgcdc.gov |
| Water | Anaerobic | 41-333 days | wikipedia.orgcdc.govnih.gov |
| Water (EH Ester Hydrolysis) | pH 7 | 48.3 days | fao.orginchem.org |
| Water (EH Ester Hydrolysis) | pH 9 | 2.2 days (52.2 hours) | fao.orginchem.org |
The degradation rate of 2,4-D is strongly influenced by a variety of environmental factors, primarily because microbial breakdown is the main degradation pathway. orst.eduwikipedia.orgcdc.gov Consequently, conditions that favor microbial activity will accelerate the degradation of 2,4-D.
Key parameters affecting degradation include temperature, moisture, organic matter content, and pH. nih.govnih.gov Persistence of 2,4-D residues is more likely under cold or dry conditions where microbial activity is limited. who.intjuniperpublishers.com The hydrolysis of 2,4-D esters is also pH-dependent. For example, the hydrolysis half-life of the 2-ethylhexyl ester is significantly shorter under alkaline conditions (2.2 days at pH 9) compared to neutral conditions (48 days at pH 7). fao.orginchem.org
Bioavailability and Bioconcentration Potential in Non-Human Organisms
The potential for Ethenyl 2-(2,4-dichlorophenoxy)acetate and other 2,4-D forms to accumulate in the tissues of organisms is low. nih.gov Multiple sources indicate that significant bioconcentration of 2,4-D does not occur in aquatic organisms. cdc.govfao.orgnih.gov
Studies have measured the bioconcentration factor (BCF), which indicates the extent of a chemical's accumulation in an organism from the surrounding environment. A BCF of one was reported for carp (B13450389), signifying no significant accumulation. nih.gov The ester forms of 2,4-D can be highly toxic to fish and other aquatic life, a factor separate from bioaccumulation. orst.eduepa.gov However, there is no evidence to suggest that 2,4-D bioaccumulates in the food chain. fao.org
Uptake and Accumulation in Aquatic Organisms (e.g., fish, invertebrates)
The potential for this compound and other 2,4-D esters to accumulate in aquatic organisms is generally considered to be low. fao.org Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment). The extent of bioaccumulation is often expressed by the bioconcentration factor (BCF), which measures the concentration of a chemical in an organism relative to its concentration in the surrounding water.
Research indicates that 2,4-D does not significantly bioaccumulate in aquatic life. fao.org For instance, a study on carp (Cyprinus carpio) exposed to 2,4-D measured a BCF of just one, indicating that the substance is not concentrated in the fish tissue above the level in the water. While specific data for this compound is limited, studies on other 2,4-D esters show similar trends. The 2,4-D butoxyethyl ester, for example, has shown BCF values ranging from 7 to 55, suggesting a low to moderate potential for bioconcentration.
Upon uptake, 2,4-D esters are metabolized within the organism. In fish, the metabolic pathway is proposed to involve the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and conjugates of both 2,4-D and 2,4-DCP. epa.gov The principal residue found in the edible fillet of bluegill sunfish exposed to radio-labeled 2,4-D was the parent 2,4-D, accounting for 80% of the total radioactive residues. epa.gov This indicates that while the ester form is absorbed, it is the resulting acid that persists temporarily in the tissue before being eliminated.
It is important to note that while bioaccumulation may be low, some ester forms of 2,4-D can be highly toxic to fish and other aquatic organisms. orst.eduepa.gov This toxicity is a separate consideration from the potential for the compound to accumulate in tissues.
Table 1: Bioconcentration Factors (BCF) for 2,4-D and its Esters in Aquatic Organisms
Bioavailability from Soil and Sediment Matrices
The bioavailability of this compound in soil and sediment—its availability for uptake by organisms or for microbial degradation—is governed by a complex interplay of chemical and physical processes. ufl.edu A key process is adsorption, where the herbicide binds to soil and sediment particles. This is heavily influenced by the organic matter content and pH of the matrix. fao.orgnih.gov
Generally, phenoxyacetic acid herbicides like 2,4-D are more strongly adsorbed in soils with higher organic matter content and lower pH. fao.org The ester forms of 2,4-D are not persistent in soil and are expected to degrade rapidly to the acid form. orst.edu The 2,4-D acid can then be adsorbed by soil components. Fulvic and humic acids, which are components of soil organic matter, are major contributors to the adsorption of these herbicides. mdpi.com Increased adsorption reduces the concentration of the herbicide in the soil solution (the water between soil particles), thereby lowering its bioavailability for leaching, plant uptake, or microbial degradation. ufl.edu
Conversely, in soils with low organic matter and higher pH, 2,4-D is less strongly adsorbed and therefore more mobile and bioavailable. nih.gov However, the rapid biodegradation of 2,4-D in most soils typically prevents significant downward movement or leaching into groundwater, despite its potential mobility. fao.orgnih.gov The half-life of 2,4-D esters in soil is generally short, often in the range of 1 to 14 days. orst.eduorst.edu
In aquatic systems, the adsorption of phenoxy acids to bottom sediments also influences their bioavailability. nih.gov Similar to soils, the organic matter content, mineral composition, and pH of the sediment are key factors. nih.gov Due to their low to medium hydrophobicity, phenoxy acids generally have a low capacity for accumulation in bottom sediments. nih.gov
Table 2: Factors Influencing the Bioavailability of this compound in Soil and Sediment
Impact of Formulation on Environmental Release and Bioavailability
The formulation of a pesticide product plays a critical role in its environmental release and subsequent bioavailability. This compound is an ester formulation of 2,4-D. Ester formulations differ significantly from salt (e.g., amine salt) formulations in their physical and chemical properties, which in turn affects their environmental behavior. trb.org
Ester formulations are generally less soluble in water and more soluble in oils compared to amine salts. This property allows them to penetrate the waxy cuticle of plant leaves more effectively, which can enhance their herbicidal efficacy, particularly under cool or dry conditions. However, this also affects their environmental release. Short-chain alcohol esters of 2,4-D are known to be more volatile than amine salts or long-chain esters. fao.orgcambridge.org Volatility is the tendency of a substance to vaporize. High volatility can lead to vapor drift, where the herbicide moves from the application site as a gas, potentially causing damage to non-target sensitive plants. osu.edu The choline (B1196258) salt formulation of 2,4-D, for example, is reported to be significantly less volatile than ester formulations. researchgate.net
To mitigate issues like drift and uncontrolled release, modern formulation technologies are being developed. Controlled-release formulations (CRFs), for instance, are designed to release the active ingredient slowly and predictably over time. tandfonline.comnih.gov This can be achieved by encapsulating the herbicide in a polymer matrix or impregnating it onto granules. researchgate.net The use of a granular butoxyethyl ester formulation for aquatic weed control, for example, allows for the extended release of the herbicide near the target weeds at the bottom of a water body. Such formulations can improve efficacy, reduce the total amount of herbicide needed, and minimize environmental exposure by localizing the application and slowing the release into the water column. tandfonline.comnih.govresearchgate.net
The choice of adjuvants and carriers in a formulation also impacts its environmental fate. For instance, oil-based carriers used with ester formulations can enhance foliar penetration but may also influence runoff potential. The development of low-volatility ester and salt formulations represents an effort to reduce off-target movement while maintaining efficacy. osu.edu
Metabolism of Ethenyl 2 2,4 Dichlorophenoxy Acetate in Non Human Biological Systems
Plant Metabolic Pathways of Ethenyl 2-(2,4-Dichlorophenoxy)acetate and its Acid Form
In plants, the metabolism of this compound and its resulting acid form, 2,4-D, is a complex process involving several key mechanisms aimed at detoxification and sequestration. These pathways include the cleavage of the ester bond, followed by conjugation, hydroxylation, and incorporation into cellular structures.
A primary detoxification mechanism for 2,4-D in plants is conjugation with endogenous molecules such as sugars and amino acids. nih.gov This process increases the water solubility of the herbicide, facilitating its transport and sequestration.
Sugar Conjugation : Glucose can be attached to the carboxylic acid group of 2,4-D to form glucose esters. unl.edu This reaction is catalyzed by glucosyltransferases. unl.edu While this conjugation increases water solubility, it is not always a permanent detoxification, as cytoplasmic esterases can convert these conjugates back to the active herbicide form. unl.edu In cereal plants, 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose has been identified as a prevalent metabolite. nih.gov
Amino Acid Conjugation : 2,4-D can also be conjugated with amino acids through an amide linkage between the herbicide's carboxylic acid group and the amino group of an amino acid. unl.edu The most common amino acids involved in this process are aspartate and glutamate. nih.govunl.edu Other amino acids that have been identified in these conjugates include valine, leucine, phenylalanine, and tryptophan. unl.edunih.gov These amino acid conjugates are generally considered to be relatively immobile within the plant. unl.edu In bean and soybean plants, N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid have been found to accumulate in significant amounts. nih.gov
Table 1: Major 2,4-D Conjugates in Various Plant Species
| Plant Type | Major Conjugate(s) | Reference |
|---|---|---|
| Cereals (e.g., Wheat, Corn) | 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose | nih.govnih.gov |
| Bean and Soybean | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid | nih.gov |
| Strawberry | Glycoside of 2,4-dichlorophenol (B122985) | nih.gov |
Another significant metabolic pathway for 2,4-D in plants involves the hydroxylation of the aromatic ring. nih.gov This process introduces a hydroxyl group onto the phenyl ring, which can alter the phytotoxicity of the compound. The position of hydroxylation can vary, leading to different metabolites.
In several weed species, hydroxylation has been observed, with the predominant product being 2,5-dichloro-4-hydroxyphenoxyacetic acid. cambridge.org Other measurable hydroxylation products include 2,3-dichloro-4-hydroxyphenoxyacetic acid and 2-chloro-4-hydroxyphenoxyacetic acid. cambridge.org Studies on various weed species, including wild buckwheat, leafy spurge, yellow foxtail, and wild oat, showed that 2 to 7% of the absorbed 2,4-D was hydroxylated over a 7-day period. cambridge.org In contrast, only trace amounts of hydroxylation products were detected in species like wild mustard and perennial sowthistle. cambridge.org In bean and soybean plants, major metabolites have been identified as the 4-O-beta-D-glucosides of 4-hydroxy-2,5-dichloro- and 4-hydroxy-2,3-dichloro-phenoxyacetic acids. nih.gov
Ester forms of 2,4-D, such as this compound, must first be hydrolyzed to the parent acid to become systemically active as a herbicide. ucanr.edu This cleavage of the ester linkage is a critical initial step in the metabolic process within plants. Evidence suggests that this hydrolysis occurs during the absorption process into the leaf. ucanr.edu The ester forms are more lipophilic, allowing for penetration of the plant cuticle. ucanr.eduacs.org Once inside the plant tissue, esterases are believed to rapidly cleave the ester bond, releasing the active 2,4-D acid. unl.edu This rapid hydrolysis is also observed in soils and under alkaline conditions in water. wikipedia.orgfao.org
Following initial metabolic transformations like conjugation, the resulting metabolites of 2,4-D can be further sequestered by being incorporated into insoluble components of the plant. There is evidence that amino acid conjugates of 2,4-D can be transported to and bound within the cell wall. unl.edu Additionally, exposure to 2,4-D has been observed to cause a heavy impregnation and remodeling of plant cell walls, including the formation of a pectin (B1162225) shield in tobacco cell suspensions. nih.gov This incorporation into insoluble fractions represents a more permanent form of detoxification, effectively removing the herbicide from active physiological pathways.
Animal Metabolic Fate of this compound (excluding human)
In animals, this compound is expected to be rapidly hydrolyzed to its acid form, 2,4-D, following absorption. Studies on other 2,4-D esters, such as the butyl ester, have shown rapid hydrolysis to the acid form in pigs and rats, with only trace amounts of the ester being detectable in body fluids and tissues. nih.govdocumentsdelivered.com The subsequent metabolic fate of the resulting 2,4-D varies significantly between species.
The toxicokinetics of 2,4-D show marked differences among laboratory animal species, particularly between rats and dogs. researchgate.netnih.gov
Rat : In rats, 2,4-D is rapidly absorbed and eliminated. researchgate.net The elimination from plasma is fast, with an approximate half-life of 1.3 to 3.4 hours. researchgate.netnih.gov The primary route of excretion is via the urine, with elimination being largely complete within 24 to 48 hours. researchgate.netnih.gov Notably, in rats, 2,4-D is excreted almost entirely as the unmetabolized parent compound. researchgate.netnih.gov
Dog : In contrast, dogs exhibit a significantly slower elimination of 2,4-D. researchgate.netnih.gov The plasma half-life is much longer, estimated to be between 99 and 134 hours. researchgate.netnih.gov This slow elimination leads to a much higher systemic exposure (body burden) compared to rats for an equivalent dose. nih.gov In dogs, 2,4-D undergoes extensive metabolism before excretion. The primary metabolic pathway is conjugation with various endogenous compounds, including taurine, serine, glycine, glutamic acid, and cysteine, as well as the formation of glucuronide and sulfate (B86663) conjugates. researchgate.netcapes.gov.br Despite this extensive metabolism, the compound found in the plasma is primarily unmetabolized 2,4-D. researchgate.netnih.gov
Table 2: Comparative Pharmacokinetics of 2,4-D in Rats and Dogs
| Parameter | Rat | Dog | Reference |
|---|---|---|---|
| Plasma Half-life (t½) | 1.3 - 3.4 hours | 99 - 134 hours | researchgate.netnih.gov |
| Primary Excretion Route | Urine | Urine (low dose), Urine and Feces (high dose) | researchgate.netnih.gov |
| Metabolism | Excreted largely unmetabolized | Extensive conjugation (taurine, glycine, etc.) | researchgate.netnih.gov |
| Systemic Exposure | Low | Significantly higher | nih.gov |
Biotransformation Products and Pathways (e.g., dichlorophenol, dichloranisole)
The metabolism of this compound in non-human biological systems primarily begins with the cleavage of its ester bond. Carboxylesterases, enzymes prevalent in various tissues, catalyze the hydrolysis of the ester linkage. nih.govfrontiersin.org This initial biotransformation step yields two primary products: 2,4-Dichlorophenoxyacetic acid (2,4-D), the active herbicidal acid, and vinyl alcohol. Vinyl alcohol is an unstable compound that rapidly tautomerizes to form acetaldehyde (B116499).
Following its formation, the metabolic fate of 2,4-D varies significantly among different animal species. nih.gov In some species, 2,4-D undergoes further biotransformation, while in others, it is excreted largely unchanged. nih.govresearchgate.net
One significant metabolic pathway for 2,4-D involves conjugation. In dogs, for instance, 2,4-D is extensively metabolized by conjugation with various endogenous molecules. nih.gov Identified conjugates excreted in the urine of dogs include those formed with taurine, serine, glycine, glutamic acid, and cysteine. nih.govresearchgate.net Additionally, sulfate and glucuronide conjugates of 2,4-D have been observed in this species. researchgate.net
In contrast, studies in rats show that 2,4-D is largely resistant to metabolism and is excreted in the urine as the parent compound. nih.govresearchgate.net Similarly, in pigs administered a 2,4-D ester, the compound was rapidly hydrolyzed to the 2,4-D acid, with only slight conjugation observed in the urine. nih.gov
Further degradation of the 2,4-D molecule can also occur, leading to the formation of breakdown products. In aqueous environments, intermediates in the degradation of 2,4-D include 2,4-dichlorophenol and 2,4-dichloroanisole. fao.org Under anaerobic conditions, microbial transformation can lead to metabolites such as 2,4-dichlorophenol, 4-chlorophenoxyacetic acid, 4-chlorophenol, and 2-chlorophenol. researchgate.net
The biotransformation pathways are summarized in the table below.
Table 1: Biotransformation Products of this compound
| Precursor Compound | Primary Metabolite | Secondary Metabolites / Degradation Products | Species / Condition |
|---|---|---|---|
| This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-D conjugates (taurine, serine, glycine, glutamic acid, cysteine, sulfate, glucuronide) | Dog nih.govresearchgate.net |
| This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Parent compound (excreted unmetabolized) | Rat nih.govresearchgate.net |
Comparative Metabolic Studies Across Animal Species (e.g., livestock, aquatic fauna)
Significant inter-species differences exist in the metabolism and disposition of 2,4-Dichlorophenoxyacetic acid (2,4-D), the principal metabolite of this compound. These variations are most pronounced when comparing metabolic pathways between species such as dogs, rats, and livestock, as well as in aquatic organisms. nih.govnih.gov
Mammalian Species: A stark contrast in 2,4-D metabolism is observed between dogs and rats. nih.gov In dogs, 2,4-D undergoes extensive biotransformation, primarily through conjugation with amino acids and other molecules, before excretion. researchgate.netcapes.gov.br This metabolic pathway leads to a significantly longer plasma half-life and slower elimination from the body compared to other species. nih.govnih.gov The body burden of 2,4-D in dogs is substantially higher than in rats for an equivalent dose. nih.gov
In rats, the metabolic pathway is markedly different. 2,4-D is almost entirely excreted in the urine as the unchanged parent compound, indicating a lack of significant biotransformation. nih.govresearchgate.net Elimination from the plasma is rapid, with an approximate half-life of 1.3-3.4 hours. nih.gov
Studies involving livestock, such as pigs, show that 2,4-D esters are quickly hydrolyzed to the 2,4-D acid. nih.gov Subsequent metabolism of the 2,4-D acid appears to be limited, with only minimal conjugation detected in the urine. nih.gov
Aquatic Fauna: In aquatic ecosystems, the initial hydrolysis of 2,4-D esters to the 2,4-D acid is also a key step. fao.orginchem.org Studies on fish have shown that while ester forms of 2,4-D can be accumulated, only trace amounts of the ester are found in tissues after a period of exposure, with the 2,4-D acid being the predominant form detected. inchem.org This suggests an efficient hydrolysis of the ester within the fish. There is no evidence of significant bioaccumulation of 2,4-D in aquatic organisms, which is attributed to its degradation and metabolism. fao.org In invertebrates like Daphnia, residues of the 2,4-D ester have been detected, indicating uptake of the parent compound. inchem.org
These comparative studies highlight that while the initial hydrolysis of this compound to 2,4-D is a common first step, the subsequent metabolic fate of 2,4-D is highly species-dependent.
Table 2: Comparative Metabolism of 2,4-D (from this compound) Across Species
| Species | Primary Metabolic Pathway | Key Metabolites | Elimination Characteristics |
|---|---|---|---|
| Dog | Extensive conjugation | Taurine, serine, glycine, glutamic acid, cysteine, sulfate, and glucuronide conjugates nih.govresearchgate.net | Slow elimination, long plasma half-life (approx. 99-134 hours) nih.gov |
| Rat | Direct excretion | Unmetabolized 2,4-D nih.govresearchgate.net | Rapid elimination, short plasma half-life (approx. 1.3-3.4 hours) nih.gov |
| Pig | Rapid hydrolysis of ester; slight conjugation | Primarily 2,4-D acid; minor conjugated forms nih.gov | Not specified |
| Fish | Hydrolysis of ester | 2,4-D acid inchem.org | No evidence of significant bioaccumulation fao.org |
Advanced Analytical Methodologies for Ethenyl 2 2,4 Dichlorophenoxy Acetate and Its Metabolites
Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices
The initial and most critical step in the analysis is the extraction of the target analytes from the sample matrix. The choice of technique depends on the nature of the sample (e.g., water, soil, biological tissue) and the physicochemical properties of the analyte.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for isolating analytes from aqueous samples. The optimization of LLE parameters is essential to maximize extraction efficiency and minimize interferences. Key factors in optimization include the choice of extraction solvent, pH of the aqueous sample, solvent-to-sample volume ratio, and the use of salting-out agents. deswater.comchromatographyonline.com
For the analysis of Ethenyl 2-(2,4-dichlorophenoxy)acetate and its acidic metabolite 2,4-D, a dual approach is necessary. The parent ester, being relatively nonpolar, can be efficiently extracted into a water-immiscible organic solvent. However, for the metabolite 2,4-D, which is an acidic compound, the pH of the aqueous sample is the most critical parameter. chromatographyonline.com To ensure the 2,4-D molecule is in its neutral, non-ionized form, the pH of the sample is typically adjusted to 2 units below its pKa. This significantly enhances its partitioning into the organic phase. deswater.comchromatographyonline.com
A variation of LLE, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), has been shown to improve extraction efficiency for polar and semi-polar analytes from water. deswater.com The addition of a salt, such as sodium chloride, to the aqueous phase decreases the solubility of the organic solvent in the aqueous layer and enhances the partitioning of the analyte into the organic phase. deswater.com
| Parameter | Optimization Strategy | Rationale | Research Finding Example |
| Extraction Solvent | Select based on analyte polarity and LogP value. | To maximize partitioning of the target analyte into the solvent. chromatographyonline.com | Acetonitrile (B52724) was found to be an effective extraction solvent for 2,4-D in water samples using a salting-out approach. deswater.com |
| Sample pH | Adjust to suppress ionization of acidic/basic analytes. | For acidic analytes like 2,4-D, a pH of ~2 ensures the molecule is in its neutral form, which is more soluble in organic solvents. chromatographyonline.com | Maximum extraction efficiency for 2,4-D was achieved at pH 2. deswater.com |
| Solvent/Sample Ratio | Optimize to ensure exhaustive extraction without excessive solvent use. | A higher ratio can improve recovery, with a 7:1 ratio often cited as a generic optimum. chromatographyonline.com | An optimal ratio of 1 mL of acetonitrile to 4 mL of sample was determined for a specific SALLE method. deswater.com |
| Salting-Out Agent | Addition of salt (e.g., NaCl) to the aqueous phase. | Increases the ionic strength of the aqueous phase, reducing the solubility of the analyte and promoting its transfer to the organic phase. deswater.com | A salting-out solution containing 5% w/v sodium chloride was found to be optimal. deswater.com |
Solid-Phase Extraction (SPE) is a widely adopted cleanup and concentration technique that offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. researchgate.net The development of an SPE method involves selecting an appropriate sorbent material and optimizing the extraction procedure, which consists of four main steps: conditioning, loading, washing, and elution. epa.gov
For this compound and its metabolite, different sorbents can be employed.
Reversed-phase sorbents , such as octadecyl silane (B1218182) (C18), are effective for retaining the nonpolar parent ester from aqueous solutions. nih.gov
Polymeric sorbents , like hydrophilic-lipophilic balanced (HLB) cartridges, are versatile and can retain a broader range of compounds, including both the ester and its more polar acidic metabolite. nih.govepa.gov
Mixed-mode or ion-exchange sorbents (e.g., Mixed-Mode Cation Exchange, MCX) can be used for more selective extraction of the 2,4-D metabolite by exploiting its ionic character after the initial retention of the parent ester. epa.gov
The application of SPE is crucial for removing matrix components that could interfere with subsequent chromatographic analysis, thereby improving method sensitivity and protecting the analytical instrumentation. nih.gov
| Sorbent Type | Analyte Target | Mechanism | Application Example |
| C18 (Octadecyl) | Nonpolar compounds (e.g., this compound) | Reversed-phase (hydrophobic interactions) | Preconcentration of various environmental pollutants from wastewater. nih.gov |
| HLB (Hydrophilic-Lipophilic Balance) | Broad range of compounds (polar and nonpolar) | Reversed-phase with a polar functional group | Cleanup of soil extracts after hydrolysis of 2,4-D esters to 2,4-D acid. epa.gov |
| MCX (Mixed-Mode Cation Exchange) | Ionic compounds (e.g., 2,4-D acid at neutral pH) | Mixed-mode (reversed-phase and ion exchange) | Purification of 2,4-D from water samples prior to LC-MS/MS analysis. epa.gov |
For solid and semi-solid matrices such as soil, sediment, and plant tissues, more rigorous extraction techniques are required. Soxhlet extraction has been a traditional and exhaustive method for this purpose. nih.gov It involves the continuous washing of a solid sample with a distilled solvent, ensuring a thorough extraction. However, this method is labor-intensive, time-consuming (often 8-24 hours), and requires large volumes of organic solvent. usda.gov
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a modern alternative that significantly improves upon the limitations of Soxhlet extraction. ASE operates at elevated temperatures (e.g., 75-125 °C) and pressures (e.g., 1500 psi), which allows the solvent to remain in a liquid state above its boiling point. lcms.cz These conditions enhance extraction efficiency by increasing solvent viscosity and improving analyte diffusion from the matrix. The result is a much faster extraction process (typically less than 20 minutes) with substantially lower solvent consumption. usda.gov
| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |
| Principle | Continuous extraction with distilled solvent at its boiling point. | Extraction with solvent at elevated temperature and pressure. usda.gov |
| Extraction Time | Long (e.g., 4-24 hours). usda.govsemanticscholar.org | Short (e.g., < 20-30 minutes). usda.govthermofisher.com |
| Solvent Volume | High (e.g., >150 mL per sample). lcms.czthermofisher.com | Low (e.g., < 30 mL per sample). lcms.czthermofisher.com |
| Temperature | Solvent boiling point. lcms.cz | Elevated (e.g., 100-125 °C). lcms.cz |
| Pressure | Atmospheric. | Elevated (e.g., 1500 psi). lcms.cz |
| Automation | Manual / Semi-automated. | Fully automated. thermofisher.com |
| Efficiency | Exhaustive but slow. | Equivalent or better than Soxhlet, and much faster. usda.gov |
In many regulatory and monitoring contexts, the quantity of interest is the "total 2,4-D residue," which includes the parent 2,4-D acid as well as all its ester and conjugate forms that can be converted to the acid. nih.gov Since this compound is an ester of 2,4-D, it is rapidly hydrolyzed to the parent acid in biological systems and the environment. nih.gov
To measure the total residue, a hydrolysis step is incorporated into the sample preparation workflow. This procedure chemically cleaves the ester linkage, converting this compound and other 2,4-D esters into the 2,4-D acid, which is then quantified. Alkaline hydrolysis is the most common approach. nih.gov The procedure typically involves heating the sample extract in the presence of a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification to convert the resulting carboxylate salt back to the neutral acid form for subsequent extraction and analysis. epa.govfao.org This step ensures that all precursor compounds are accounted for, providing a comprehensive measure of the total toxicologically relevant residue. nih.govepa.gov
Chromatographic Separation and Detection Methodologies
Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate the analyte of interest from other components and to perform quantification.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 2,4-D and related compounds. Reversed-phase chromatography is almost universally employed, utilizing a nonpolar stationary phase, typically C18, and a polar mobile phase. deswater.comsemanticscholar.orgnih.gov
The separation of this compound and its 2,4-D metabolite is readily achieved on a C18 column. The mobile phase usually consists of a mixture of acetonitrile or methanol (B129727) and water. deswater.comnih.gov An acid, such as acetic acid or formic acid, is often added to the mobile phase to maintain the 2,4-D metabolite in its protonated, non-ionized form, which results in better peak shape and retention. deswater.comnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a common and robust detection method for these compounds, as the aromatic ring structure of 2,4-D provides strong UV absorbance. nih.gov Detection is typically performed at wavelengths between 228 nm and 283 nm. deswater.comnih.govnih.gov A Diode Array Detector (DAD) is a more advanced form of UV-Vis detector that acquires the entire UV spectrum at each point in the chromatogram. This provides additional qualitative information, allowing for peak purity assessment and spectral library matching to confirm the identity of the analyte. semanticscholar.org
| Parameter | Typical Conditions | Reference(s) |
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | deswater.comsemanticscholar.org |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures. | deswater.comnih.gov |
| Mobile Phase Modifier | Addition of 0.1-0.5% acetic acid or formic acid. | deswater.comnih.gov |
| Flow Rate | 1.0 mL/min | deswater.comnih.gov |
| Detection Mode | UV-Vis or Diode Array Detector (DAD) | deswater.comnih.govsemanticscholar.org |
| Detection Wavelength (λ) | 228 nm, 230 nm, 283 nm | deswater.comnih.govsemanticscholar.orgnih.gov |
Gas Chromatography (GC) with Specialized Detectors (e.g., ECD, FID)
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, often following a derivatization step to enhance volatility and thermal stability. The choice of detector is critical for achieving the desired sensitivity and selectivity.
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated pesticides such as the derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), the parent acid of the ethenyl ester. epa.govchromtech.com.authermofisher.com The presence of chlorine atoms in the molecule allows for low detection limits, often in the parts-per-trillion (ppt) range in water samples. usgs.gov For instance, methods have been developed for phenoxy acid herbicides with practical lower limits of measurement as low as 2 to 10 ppt (B1677978) using GC-ECD. usgs.gov To improve chromatographic performance, derivatization of the parent acid, 2,4-D, into its methyl ester is a common practice. chromtech.com.aunih.gov This procedure makes the compound more suitable for GC analysis. chromtech.com.au
The Flame Ionization Detector (FID) is a more universal detector that responds to compounds containing carbon-hydrogen bonds. While generally less sensitive than the ECD for halogenated compounds, the FID is robust and provides a linear response over a wide range of concentrations. It can be a cost-effective alternative for screening purposes when high sensitivity is not the primary requirement. idosi.org Method development using GC-FID for organochlorine pesticides has demonstrated its utility, though it may not achieve the low detection limits of an ECD. idosi.org
Below is a comparative table of typical GC conditions for the analysis of related 2,4-D compounds, which would be adapted for this compound analysis.
| Parameter | GC-ECD Configuration | GC-FID Configuration |
| Column Type | TG-5MS (30 m x 0.25 mm, 0.25 µm) thermofisher.com | Fused silica (B1680970) capillary column |
| Carrier Gas | Helium thermofisher.com | Helium or Nitrogen |
| Injector Temperature | 250 °C thermofisher.com | Typically 250-300 °C |
| Detector Temperature | 320 °C thermofisher.com | Typically 250-300 °C |
| Oven Program | Ramped temperature program (e.g., 100°C to 320°C) thermofisher.com | Isothermal or ramped |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic separation, offers unparalleled specificity and sensitivity for the analysis of this compound and its metabolites.
Single Quadrupole and Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the definitive identification of 2,4-D and its esters. nih.govepa.gov After chromatographic separation, the compounds are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for the analyte. restek.com For trace analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target compound, significantly enhancing sensitivity and reducing background noise. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for many pesticide residue analyses due to its high sensitivity and selectivity, often eliminating the need for derivatization. researchgate.net This technique is particularly useful for more polar metabolites that are not readily amenable to GC analysis. The use of tandem mass spectrometry (MS/MS) further improves selectivity by monitoring specific fragmentation transitions for the target analyte, which is crucial for complex matrices like soil and food. epa.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Metabolite Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. This capability is invaluable for the identification and structural elucidation of novel metabolites of this compound. By comparing the accurate mass of a potential metabolite with theoretical masses of possible structures, researchers can confidently identify transformation products in environmental or biological samples.
Isotope-Labeled Internal Standard Approaches for Quantitation
To achieve the highest accuracy and precision in quantitative analysis, especially when dealing with complex sample matrices that can cause signal suppression or enhancement, the use of isotope-labeled internal standards is the gold standard. A known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) is added to the sample at the beginning of the analytical procedure. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects. By measuring the ratio of the signal from the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for variations in extraction efficiency and instrumental response.
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, UV)
While chromatographic and mass spectrometric techniques are excellent for separation and identification, spectroscopic methods provide detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of the structure of this compound and its metabolites.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group, the ether linkage, the aromatic ring, and the carbon-chlorine bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring in this compound results in characteristic UV absorption maxima, which can be used for quantification, particularly in simpler matrices when coupled with techniques like high-performance liquid chromatography (HPLC). semanticscholar.org
Method Validation: Linearity, Sensitivity, Accuracy, Precision, and Robustness
A critical aspect of developing any analytical method is its rigorous validation to ensure that the results are reliable and reproducible. The key validation parameters include:
Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. Calibration curves are constructed by analyzing standards at several concentrations, and the correlation coefficient (r²) is calculated, with values greater than 0.99 generally being considered acceptable. idosi.orgresearchgate.net
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. semanticscholar.orgresearchgate.net
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a certain range, for example, 70-120%. nih.gov
Precision: This measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netresearchgate.net
Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table summarizes typical performance data from validated methods for related compounds.
| Validation Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.99 idosi.orgresearchgate.net |
| LOD | 0.01 - 0.45 µg/L semanticscholar.orgresearchgate.net |
| LOQ | 2 µg/mL semanticscholar.org |
| Accuracy (Recovery) | 80 - 110% nih.govresearchgate.net |
| Precision (RSD) | < 15% researchgate.netresearchgate.net |
Structure Activity Relationship Sar and Analogue Studies of Phenoxyacetate Esters
Synthetic Design and Characterization of Novel Phenoxyacetate (B1228835) Esters and Derivatives
The synthesis of phenoxyacetate esters is a well-established area of organic chemistry, with several versatile methods available for their preparation. A common approach involves the esterification of the corresponding phenoxyacetic acid. For instance, the synthesis of novel phenoxyacetic acid esters can be achieved by activating the carboxylic acid group of a phenoxyacetic acid using an activating agent like phosphonitrilic chloride, followed by reaction with a phenol (B47542). nih.gov Another prevalent method is the alkylation of a phenol with an appropriate haloacetate ester, such as ethyl bromoacetate, in the presence of a base. fao.org This latter approach is particularly useful for generating a variety of ester derivatives by simply changing the starting phenol and haloacetate.
The characterization of newly synthesized phenoxyacetate esters is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. ait.ac.atawsjournal.org
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and ether (C-O-C) linkages. fao.org
Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared with the calculated theoretical values to ascertain purity. fao.org
Through these synthetic and characterization methodologies, a diverse library of phenoxyacetate esters can be generated and their structures unequivocally confirmed, paving the way for further studies on their chemical and biological properties.
Influence of Ester Moiety on Chemical Stability and Reactivity Profiles
The ester moiety is a critical determinant of the chemical stability and reactivity of phenoxyacetate esters. Its structure influences key properties such as susceptibility to hydrolysis and thermal stability.
Chemical Stability and Hydrolysis:
Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. inchem.orgoregonstate.eduresearchgate.net
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of an acid catalyst. inchem.orgresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. oregonstate.eduresearchgate.net
The rate of hydrolysis is influenced by the steric and electronic properties of both the acyl and alkoxy portions of the ester. For "Ethenyl 2-(2,4-dichlorophenoxy)acetate," the vinyl (ethenyl) ester group is of particular interest. Vinyl esters, in the context of polymer chemistry, are known to have terminal carbon-carbon double bonds, which makes them highly reactive in polymerization reactions. fao.orgresearchgate.net However, when considering the stability of the ester linkage itself, vinyl esters can exhibit enhanced chemical resistance in certain contexts, particularly after polymerization. nih.gov In the unpolymerized state, the vinyl group can influence the electronic properties of the ester linkage, potentially affecting its susceptibility to hydrolysis compared to simple alkyl esters.
The pH of the surrounding environment plays a crucial role in the stability of phenoxyacetate esters. For instance, the chemical stability of the herbicide fenoxaprop-ethyl (B166152) is pH-sensitive, undergoing rapid non-enzymatic hydrolysis under acidic conditions. acs.org
Reactivity Profiles:
The reactivity of phenoxyacetate esters is largely centered around the ester functional group. Besides hydrolysis, these compounds can undergo other nucleophilic acyl substitution reactions. The vinyl ester moiety in "this compound" introduces an additional site of reactivity at the carbon-carbon double bond, which can participate in addition reactions.
Thermal Stability:
Comparative Stability of Ester Types
| Ester Type | Key Structural Feature | General Reactivity/Stability Notes |
|---|---|---|
| Simple Alkyl Esters (e.g., Methyl, Ethyl) | Saturated alkyl group attached to the ester oxygen. | Undergo standard acid and base-catalyzed hydrolysis. Stability is influenced by steric hindrance around the carbonyl group. |
| Vinyl Esters (e.g., Ethenyl) | Unsaturated vinyl group attached to the ester oxygen. | The double bond offers an additional site for reactivity (e.g., polymerization). The ester linkage can exhibit different hydrolytic stability compared to alkyl esters due to electronic effects. fao.orgresearchgate.net |
| Aromatic Esters (e.g., Phenyl) | Aromatic ring directly attached to the ester oxygen. | Generally more stable to hydrolysis than alkyl esters due to resonance stabilization of the ester linkage. |
SAR in Biological Systems (e.g., plant growth regulation, non-target organism effects, enzyme interactions)
The biological activity of phenoxyacetate esters is intricately linked to their molecular structure. These compounds, particularly those with chlorine substitutions on the phenoxy ring, are well-known for their herbicidal properties, acting as synthetic auxins. nih.govresearchgate.net
Plant Growth Regulation (Herbicidal Activity):
The herbicidal activity of phenoxyacetic acid derivatives is dependent on the number and position of chlorine atoms on the aromatic ring, as well as the nature of the ester group. researchgate.net The ester forms of these herbicides are generally more effective at penetrating the waxy cuticle of plant leaves than the acid or salt forms. oregonstate.edu Once absorbed, the ester is hydrolyzed to the corresponding carboxylic acid, which is the biologically active form. acs.org This acid mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds. researchgate.netnih.gov
The primary target of these auxin herbicides is the TIR1/AFB family of auxin receptors. nih.govresearchgate.net The binding of the herbicide to these receptors initiates a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
For "this compound," the 2,4-dichloro substitution pattern is a well-established feature for potent herbicidal activity. The ethenyl ester group would be expected to facilitate uptake into the plant, after which it would be hydrolyzed to the active 2,4-dichlorophenoxyacetic acid.
Non-target Organism Effects:
Enzyme Interactions:
The primary mode of action of phenoxyacetate herbicides is through interaction with auxin receptors rather than direct enzyme inhibition in the traditional sense. However, the metabolism of these compounds within both target and non-target organisms involves various enzymes. In plants, enzymes such as peroxidases and cytochrome P-450s may be involved in the detoxification or metabolism of these xenobiotics. fachoekotoxikologie.de The interaction of phenoxyacetic acid derivatives with enzymes in non-target organisms can contribute to their toxic effects. For instance, studies have shown that 2,4-D can induce oxidative stress and affect energy metabolism in various organisms. researchgate.net
Structure-Activity Relationship of Phenoxyacetate Herbicides
| Structural Feature | Influence on Biological Activity |
|---|---|
| Substitution on the Phenoxy Ring | The number and position of chlorine atoms significantly affect herbicidal potency. The 2,4-dichloro substitution is a classic arrangement for high activity. researchgate.net |
| Ester Moiety | Enhances lipophilicity, which facilitates penetration through the plant cuticle. The ester is then hydrolyzed to the active carboxylic acid form within the plant. oregonstate.eduacs.org |
| Carboxylic Acid Group (or its precursor) | Essential for binding to the TIR1/AFB auxin receptors and initiating the herbicidal response. nih.govresearchgate.net |
Computational Chemistry and Molecular Modeling for SAR Prediction and Mechanistic Insights
Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of phenoxyacetate esters and for the rational design of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and density functional theory (DFT) provide valuable insights into the molecular properties that govern biological activity.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netcdc.gov For phenoxyacetate derivatives, QSAR models can be developed to predict herbicidal potency based on various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These models can help in identifying the key structural features required for optimal activity and in designing new compounds with improved efficacy.
Molecular Docking:
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. researchgate.nettaylorfrancis.comnih.gov In the context of phenoxyacetate herbicides, docking studies can be used to model the interaction of these compounds with the TIR1/AFB auxin receptors. By understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, researchers can gain mechanistic insights into how these herbicides function at the molecular level and design new molecules with enhanced binding affinity.
Density Functional Theory (DFT):
DFT is a quantum mechanical method used to study the electronic structure of molecules. nih.gov It can be employed to calculate various properties of phenoxyacetate esters, such as their geometry, electronic charge distribution, and reactivity. This information can be used to understand the relationship between molecular structure and biological activity. For example, DFT calculations can help in assessing the reactivity of the ester group towards hydrolysis or in understanding the electronic properties of the aromatic ring that are important for receptor binding.
These computational approaches, when used in conjunction with experimental studies, provide a powerful platform for the discovery and development of new phenoxyacetate esters with desired biological activities and improved environmental profiles.
Environmental Fate and Transport of Analogues in Relation to Molecular Structure Modifications
The environmental fate and transport of phenoxyacetate esters are significantly influenced by their molecular structure. Key processes that determine their persistence and mobility in the environment include hydrolysis, biodegradation, and sorption to soil particles. awsjournal.org
Hydrolysis in the Environment:
As discussed in section 7.2, hydrolysis is a major degradation pathway for phenoxyacetate esters in aqueous environments. The rate of hydrolysis is dependent on the structure of the ester, as well as the pH and temperature of the water. nih.gov Ester forms of phenoxy herbicides are generally hydrolyzed to their corresponding acid forms in the environment. fao.org This transformation is important as the acid form has different mobility and toxicity characteristics. For instance, various esters of 2,4-D are rapidly hydrolyzed in soils, often with more than 72% hydrolysis occurring within 72 hours under non-sterile conditions. fao.org
Biodegradation:
Microbial degradation is a primary mechanism for the dissipation of phenoxyacetic acids in soil and water. inchem.org The rate of biodegradation can be influenced by the specific structure of the compound. For example, the presence and position of chlorine atoms on the phenoxy ring can affect the susceptibility of the molecule to microbial attack. Some microorganisms, such as certain strains of Pseudomonas putida, are capable of utilizing phenoxyacetic acids as a source of carbon and energy, leading to their complete mineralization. nih.gov
Transport and Mobility:
The transport of phenoxyacetate analogues in the environment, particularly their movement through soil and into groundwater, is largely governed by their water solubility and their tendency to adsorb to soil organic matter and clay particles. The ester forms are generally less water-soluble and more lipophilic than the acid forms, which affects their partitioning between water and soil. After hydrolysis to the more water-soluble acid form, the potential for leaching into groundwater increases, although this is often mitigated by rapid biodegradation. The mobility of 2,4-D in soils is generally considered to be high, but its rapid degradation often prevents significant downward movement. fao.org
Modifications to the molecular structure, such as changing the ester group or the substitution pattern on the phenoxy ring, can alter the physicochemical properties of the compound, thereby influencing its environmental fate and transport. For example, increasing the size of the ester side chain can reduce the volatility of the compound. oregonstate.edu Understanding these relationships is crucial for designing phenoxyacetate esters that are effective for their intended purpose while minimizing their environmental impact.
Environmental Processes Influenced by Molecular Structure
| Environmental Process | Influence of Molecular Structure |
|---|---|
| Hydrolysis | The type of ester group (e.g., alkyl vs. ethenyl) and the electronic effects of ring substituents influence the rate of hydrolysis to the active acid form. nih.gov |
| Biodegradation | The substitution pattern on the phenoxy ring can affect the rate and extent of microbial degradation. nih.gov |
| Sorption to Soil | Lipophilicity, which is influenced by the ester group and other substituents, affects the partitioning of the compound between soil and water, thereby influencing its mobility. |
| Volatility | The molecular weight and vapor pressure, which are dependent on the overall structure, determine the potential for volatilization into the atmosphere. oregonstate.edu |
Q & A
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Buffer Preparation : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours. Analyze via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics and plot Arrhenius curves for activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
